molecular formula C19H26N2O4 B4388076 1-Hydroxy-2,2-dimethyl-4-oxido-3-(4-propoxyphenyl)-1-aza-4-azoniaspiro[4.5]dec-3-en-6-one

1-Hydroxy-2,2-dimethyl-4-oxido-3-(4-propoxyphenyl)-1-aza-4-azoniaspiro[4.5]dec-3-en-6-one

Cat. No.: B4388076
M. Wt: 346.4 g/mol
InChI Key: OTHKTCYNJSXXAK-UHFFFAOYSA-N
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Description

1-Hydroxy-2,2-dimethyl-4-oxido-3-(4-propoxyphenyl)-1-aza-4-azoniaspiro[45]dec-3-en-6-one is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-2,2-dimethyl-4-oxido-3-(4-propoxyphenyl)-1-aza-4-azoniaspiro[4.5]dec-3-en-6-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, introduction of the hydroxy and propoxy groups, and the final oxidation step to form the 1-oxide.

    Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. Common reagents used in this step include strong bases and cyclization agents.

    Introduction of Functional Groups: The hydroxy and propoxy groups are introduced through nucleophilic substitution reactions. Typical reagents include alkoxides and alcohols.

    Oxidation: The final step involves the oxidation of the nitrogen atom to form the 1-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-2,2-dimethyl-4-oxido-3-(4-propoxyphenyl)-1-aza-4-azoniaspiro[4.5]dec-3-en-6-one can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the 1-oxide back to the parent amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxy and propoxy positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkoxides, alcohols, halides.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation can yield N-oxides, while reduction can yield amines.

Scientific Research Applications

1-Hydroxy-2,2-dimethyl-4-oxido-3-(4-propoxyphenyl)-1-aza-4-azoniaspiro[4

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Materials Science: The spirocyclic structure can impart unique physical properties, making it useful in the development of new materials.

    Biological Studies: The compound can be used as a probe to study biological processes, particularly those involving spirocyclic compounds.

Mechanism of Action

The mechanism of action of 1-Hydroxy-2,2-dimethyl-4-oxido-3-(4-propoxyphenyl)-1-aza-4-azoniaspiro[4.5]dec-3-en-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3,3-dimethyl-2-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide: Similar structure but with a methoxy group instead of a propoxy group.

    4-hydroxy-3,3-dimethyl-2-(4-ethoxyphenyl)-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide: Similar structure but with an ethoxy group instead of a propoxy group.

Uniqueness

The presence of the propoxy group in 1-Hydroxy-2,2-dimethyl-4-oxido-3-(4-propoxyphenyl)-1-aza-4-azoniaspiro[4.5]dec-3-en-6-one imparts unique chemical and physical properties, making it distinct from its analogs. This can affect its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

1-hydroxy-2,2-dimethyl-4-oxido-3-(4-propoxyphenyl)-1-aza-4-azoniaspiro[4.5]dec-3-en-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-4-13-25-15-10-8-14(9-11-15)17-18(2,3)21(24)19(20(17)23)12-6-5-7-16(19)22/h8-11,24H,4-7,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHKTCYNJSXXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=[N+](C3(CCCCC3=O)N(C2(C)C)O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hydroxy-2,2-dimethyl-4-oxido-3-(4-propoxyphenyl)-1-aza-4-azoniaspiro[4.5]dec-3-en-6-one
Reactant of Route 2
1-Hydroxy-2,2-dimethyl-4-oxido-3-(4-propoxyphenyl)-1-aza-4-azoniaspiro[4.5]dec-3-en-6-one
Reactant of Route 3
1-Hydroxy-2,2-dimethyl-4-oxido-3-(4-propoxyphenyl)-1-aza-4-azoniaspiro[4.5]dec-3-en-6-one
Reactant of Route 4
Reactant of Route 4
1-Hydroxy-2,2-dimethyl-4-oxido-3-(4-propoxyphenyl)-1-aza-4-azoniaspiro[4.5]dec-3-en-6-one
Reactant of Route 5
1-Hydroxy-2,2-dimethyl-4-oxido-3-(4-propoxyphenyl)-1-aza-4-azoniaspiro[4.5]dec-3-en-6-one
Reactant of Route 6
1-Hydroxy-2,2-dimethyl-4-oxido-3-(4-propoxyphenyl)-1-aza-4-azoniaspiro[4.5]dec-3-en-6-one

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